![molecular formula C18H22N2O4S B1229334 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1229334.png)
2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone
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Overview
Description
2-furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone is a sulfonamide.
Scientific Research Applications
Enzyme Inhibitory Activity
A study by Hussain et al. (2017) synthesized various derivatives of 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone, demonstrating significant inhibitory effects against acetyl- and butyrylcholinesterase enzymes. This suggests potential therapeutic applications for diseases involving cholinesterase imbalances, such as Alzheimer's disease (Hussain et al., 2017).
Corrosion Inhibition
Singaravelu and Bhadusha (2022) explored the use of a compound similar to 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone as an inhibitor for mild steel corrosion in acidic medium. The compound displayed effective inhibition, indicating its potential as a corrosion inhibitor in industrial applications (Singaravelu & Bhadusha, 2022).
Therapeutic Agent Development
Abbasi et al. (2019) synthesized a series of derivatives related to 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone and evaluated them against the α-glucosidase enzyme. Some compounds exhibited considerable inhibitory activity, suggesting their potential in developing therapeutic agents for conditions like diabetes (Abbasi et al., 2019).
Antimicrobial Activity
The synthesis of similar compounds to 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone has shown good antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, as explored by Mallesha and Mohana (2014). This highlights its potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Alzheimer's Disease Research
A study by Hassan et al. (2018) involved synthesizing multifunctional amides using a compound related to 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone. These amides showed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential use in Alzheimer's disease research (Hassan et al., 2018).
Cancer and Tuberculosis Research
Mallikarjuna, Padmashali, and Sandeep (2014) synthesized derivatives of a compound similar to 2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone and found some to exhibit significant anticancer and antituberculosis activities. This suggests a potential role in developing treatments for these diseases (Mallikarjuna et al., 2014).
properties
Product Name |
2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone |
---|---|
Molecular Formula |
C18H22N2O4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
furan-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C18H22N2O4S/c1-14(2)15-5-7-16(8-6-15)25(22,23)20-11-9-19(10-12-20)18(21)17-4-3-13-24-17/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
AXINTJCSUMNFQA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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